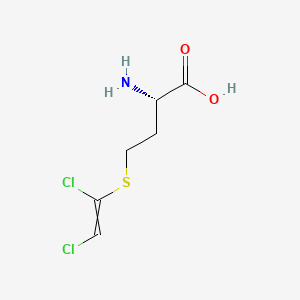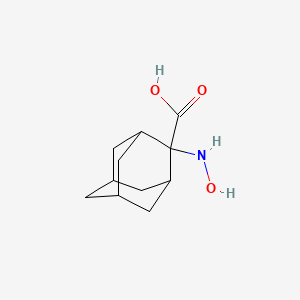
2-Amino-1-benzylbenzimidazole
Overview
Description
2-Amino-1-benzylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by a benzene ring fused to an imidazole ring, with an amino group at the second position and a benzyl group at the first position. Benzimidazole derivatives, including this compound, are known for their significant pharmacological properties and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
2-Amino-1-benzylbenzimidazole, also known as 1-Benzyl-1H-benzo[d]imidazol-2-amine, is a synthetic opioid . It is part of the 2-benzylbenzimidazole analogs, also known as nitazenes . These compounds have been identified as novel psychoactive substances (NPS) and are a significant threat to public health and safety . They have been found to target the µ-opioid receptors in the brain .
Mode of Action
The compound interacts with its targets, the µ-opioid receptors, by binding with high affinity . This interaction results in opioid agonist activity , which can lead to a variety of effects, including pain relief, euphoria, and respiratory depression .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its opioid agonist activity . The compound’s interaction with the µ-opioid receptors can lead to changes in various downstream effects, including pain perception and mood regulation . Additionally, the compound has been found to be metabolized in vitro by hamster hepatic microsomal metabolism, resulting in three major metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound and its metabolites can be detected in human whole blood, urine, and tissue . The compound exhibits dose-proportional plasma pharmacokinetics, with its metabolites present at much lower concentrations than the parent drug . The half-life of the compound in the body ranges from 23.4 to 63.3 minutes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its opioid agonist activity. This can result in effects such as pain relief, euphoria, and respiratory depression . The compound is also associated with significant risks, including addiction and overdose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances, as it has been found to commonly occur in combination with NPS benzodiazepines and opioids . Additionally, factors such as pH and temperature can potentially influence the compound’s stability .
Biochemical Analysis
Biochemical Properties
2-Amino-1-benzylbenzimidazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways . By binding to the active site of these enzymes, this compound can modulate their activity, leading to altered cellular responses. Additionally, it interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound’s effects are both time-dependent and concentration-dependent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert minimal toxic effects while maintaining its therapeutic efficacy . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is influenced by factors such as the compound’s lipophilicity and the presence of transport proteins.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can localize to the nucleus, where it interacts with DNA and RNA, as well as to the cytoplasm, where it modulates enzyme activity . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within the cell . These findings highlight the importance of subcellular localization in determining the compound’s biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-benzylbenzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions, followed by cyclization. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-Amino-1-benzylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
2-Aminobenzimidazole: Lacks the benzyl group, making it less hydrophobic.
1-Benzylbenzimidazole: Lacks the amino group, affecting its reactivity and biological activity.
2-Phenylbenzimidazole: Substituted with a phenyl group instead of a benzyl group, altering its chemical properties.
Uniqueness: 2-Amino-1-benzylbenzimidazole is unique due to the presence of both the amino and benzyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-benzylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDSOCBAAMGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195768 | |
| Record name | 2-Amino-1-benzylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43182-10-1 | |
| Record name | 2-Amino-1-benzylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43182-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-benzylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043182101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-benzylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(phenylmethyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Amino-1-benzylbenzimidazole synthesized according to the provided research?
A1: The research by Hermecz et al. [] describes the formation of this compound as an unexpected byproduct. When O-Benzoyl- and O-acetyl-2-benzylaminobenzamide oxime are heated in pure water, instead of yielding the expected 1,2,4-oxadiazole derivatives, this compound is formed []. This suggests a possible dehydration and cyclization reaction pathway under these specific conditions.
Q2: Why is the synthesis of this compound relevant in the context of the research?
A2: While this compound appears as an unintended byproduct in the study, its formation provides valuable insights into the reactivity of the starting materials and the influence of reaction conditions on product formation. Understanding these alternative reaction pathways is crucial for optimizing synthetic strategies for desired heterocyclic compounds, like the targeted 1,2,4-oxadiazoles in this case []. This knowledge contributes to broader research in heterocyclic chemistry, particularly for benzimidazole and oxadiazole derivatives, which are prominent structures in various bioactive molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















